molecular formula C13H12ClNO3S B15339802 3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide

3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B15339802
M. Wt: 297.76 g/mol
InChI Key: CPYMRMBOGUAHGL-UHFFFAOYSA-N
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Description

3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 4’-position, and a sulfonamide group at the 4-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Scientific Research Applications

3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4’-methoxy-[1,1’-biphenyl]
  • 3-Bromo-4’-methoxy-[1,1’-biphenyl]
  • 4-Methoxy-[1,1’-biphenyl]-4-sulfonamide

Uniqueness

3-Chloro-4’-methoxy-[1,1’-biphenyl]-4-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, methoxy, and sulfonamide groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

2-chloro-4-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-18-11-5-2-9(3-6-11)10-4-7-13(12(14)8-10)19(15,16)17/h2-8H,1H3,(H2,15,16,17)

InChI Key

CPYMRMBOGUAHGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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